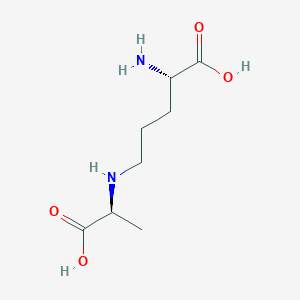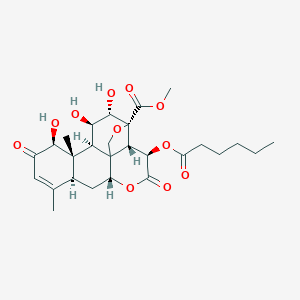
Rodilemid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rodilemid is a chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. It is a derivative of imidazole and has been synthesized using a variety of methods. Rodilemid has been extensively studied for its mechanism of action and its biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of rodilemid is not fully understood. It is believed to act through a variety of mechanisms, including the inhibition of oxidative stress, the modulation of inflammatory pathways, and the activation of neuroprotective pathways. Rodilemid has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Rodilemid has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. It has also been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In addition, rodilemid has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using rodilemid in lab experiments include its low toxicity, high purity, and well-established synthesis method. However, there are also limitations to using rodilemid in lab experiments. For example, rodilemid has poor solubility in water, which can make it difficult to administer in certain experimental settings. In addition, rodilemid has not been extensively studied in human clinical trials, which limits our understanding of its potential therapeutic applications.
Orientations Futures
There are many potential future directions for research on rodilemid. One area of interest is the development of novel rodilemid derivatives with improved solubility and bioavailability. Another area of interest is the investigation of rodilemid's potential use in the treatment of other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Finally, there is a need for further research on the safety and efficacy of rodilemid in human clinical trials.
Méthodes De Synthèse
Rodilemid can be synthesized using a variety of methods, including the condensation of 2-amino-5-methylthiazole with glyoxal, the reaction of 2-amino-5-methylthiazole with chloroacetic acid, and the reaction of 2-amino-5-methylthiazole with diethyl oxalate. The most common method for synthesizing rodilemid involves the reaction of 2-amino-5-methylthiazole with glyoxal in the presence of sodium hydroxide. This method has been shown to produce high yields of rodilemid with good purity.
Applications De Recherche Scientifique
Rodilemid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, rodilemid has been shown to have antitumor activity and has been studied for its potential use in cancer therapy.
Propriétés
Numéro CAS |
100333-50-4 |
|---|---|
Nom du produit |
Rodilemid |
Formule moléculaire |
C25H41Ca2N3Na2O24S |
Poids moléculaire |
925.8 g/mol |
Nom IUPAC |
dicalcium;disodium;(2R)-2-amino-3-sulfanylpropanoic acid;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C10H16N2O8.2C6H12O7.C3H7NO2S.2Ca.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;2*7-1-2(8)3(9)4(10)5(11)6(12)13;4-2(1-7)3(5)6;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);2*2-5,7-11H,1H2,(H,12,13);2,7H,1,4H2,(H,5,6);;;;/q;;;;2*+2;2*+1/p-6/t;2*2-,3-,4+,5-;2-;;;;/m.110..../s1 |
Clé InChI |
IGBSZWIFNGNJMK-GVGSFCBVSA-H |
SMILES isomérique |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@@H](C(=O)O)N)S.[Na+].[Na+].[Ca+2].[Ca+2] |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(=O)O)N)S.[Na+].[Na+].[Ca+2].[Ca+2] |
SMILES canonique |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(=O)O)N)S.[Na+].[Na+].[Ca+2].[Ca+2] |
Synonymes |
rodilemid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B216727.png)
![[(2R,3R,4R,5R,6R)-6-[[(7R,10R,12S,13R,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B216739.png)
![[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B216748.png)
![2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol](/img/structure/B216751.png)
![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-oxooct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B216755.png)
![Ethyl-[3-[4-[ethyl(dimethyl)azaniumyl]butyl-(2-hydroxyhexadecyl)-methylazaniumyl]propyl]-dimethylazanium;ethyl sulfate](/img/structure/B216764.png)

![(7,8,9,12,13,14,28,29,30,33,34,35-Dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl) 2-[[12-(11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl)-3,4,11,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-5-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B216782.png)





